molecular formula C15H20N2O B2918469 N-((2-methyl-1H-indol-5-yl)methyl)pentanamide CAS No. 852136-08-4

N-((2-methyl-1H-indol-5-yl)methyl)pentanamide

Cat. No. B2918469
M. Wt: 244.338
InChI Key: FZQQLLMBVWYPJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-((2-methyl-1H-indol-5-yl)methyl)pentanamide” is a compound that contains an indole nucleus . Indole is an important heterocyclic system that provides the skeleton to many bioactive aromatic compounds . It has been found in many important synthetic drug molecules and binds with high affinity to multiple receptors, which is helpful in developing new useful derivatives .


Synthesis Analysis

The synthesis of similar compounds often involves N-alkylation . For example, a useful synthon in Sonogashira cross-coupling reactions can be prepared by N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene / 50% sodium hydroxide under phase-transfer catalysis .

Scientific Research Applications

Pesticide Interaction and Residue Analysis

One area of research where N-((2-methyl-1H-indol-5-yl)methyl)pentanamide-related compounds have been studied is in the interaction of pesticides. A study by R. Bartha found that when certain herbicides, which share structural similarities to N-((2-methyl-1H-indol-5-yl)methyl)pentanamide, were applied in combination, they transformed in soil to produce an unexpected residue—demonstrating the compound's relevance in agricultural chemistry and environmental science (Bartha, 1969).

Neurophysiological Effects

In neurophysiological research, compounds structurally related to N-((2-methyl-1H-indol-5-yl)methyl)pentanamide have been investigated for their effects on neural responses. For instance, the effects of small molecule ENaC (Epithelial Sodium Channel) activators, which bear resemblance to N-((2-methyl-1H-indol-5-yl)methyl)pentanamide, on the taste nerve response under various conditions were examined by Mummalaneni et al. This research contributes to our understanding of taste perception and potential therapeutic targets for taste disorders (Mummalaneni et al., 2014).

Chemical Analysis Techniques

The precision in quantifying similar compounds in biological studies is crucial. Barreiros et al. proposed a method for determining BIBP 3226, a compound with structural features akin to N-((2-methyl-1H-indol-5-yl)methyl)pentanamide, using HPLC-MS/MS. This advancement in analytical chemistry is vital for drug development and pharmacokinetic studies, underscoring the importance of accurate measurement techniques in biomedical research (Barreiros et al., 2020).

Energy and Environmental Catalysis

In the field of catalysis, compounds similar to N-((2-methyl-1H-indol-5-yl)methyl)pentanamide have been used to study the hydrodeoxygenation of various substrates, showcasing the potential of these compounds in biofuel production and environmental remediation. Research by Cho et al. on the hydrodeoxygenation of 2-methyltetrahydrofuran over Ni2P/SiO2 catalysts highlights the role of such compounds in enhancing energy sustainability and addressing environmental challenges (Cho et al., 2014).

properties

IUPAC Name

N-[(2-methyl-1H-indol-5-yl)methyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O/c1-3-4-5-15(18)16-10-12-6-7-14-13(9-12)8-11(2)17-14/h6-9,17H,3-5,10H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZQQLLMBVWYPJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NCC1=CC2=C(C=C1)NC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-methyl-1H-indol-5-yl)methyl]pentanamide

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